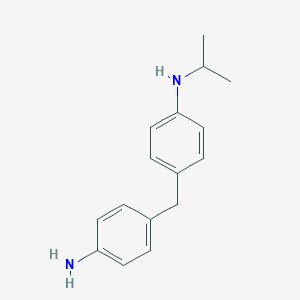

N-Isopropyl-4,4'-methylenedianiline

Description

Conceptual Framework of Methylenedianiline Derivatives in Organic Chemistry

Methylenedianiline (MDA), also known as diaminodiphenylmethane, is an aromatic amine characterized by two aniline (B41778) rings linked by a methylene (B1212753) bridge. nih.gov The fundamental structure is 4,4'-methylenedianiline (B154101), where the amino groups are in the para position on each benzene (B151609) ring. chemicalbook.com Derivatives of methylenedianiline are formed by substituting one or more hydrogen atoms on the aromatic rings or the amino groups with other functional groups.

The amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com However, the reactivity of the amino group can be modified. For instance, acetylation of the amino group in aniline reduces its activating influence. libretexts.org

The reactivity of aniline derivatives is also influenced by the nature of the substituents. Electron-donating groups enhance the basicity of the arylamine, while electron-withdrawing groups decrease it. chemistrysteps.com In the case of N-Isopropyl-4,4'-methylenedianiline, one of the amino groups is substituted with an isopropyl group, which is an alkyl group. This N-alkylation introduces steric hindrance and alters the electronic properties of the nitrogen atom, thereby influencing the compound's reactivity and physical properties compared to the parent 4,4'-methylenedianiline.

Importance of the 4,4'-Methylenedianiline Structural Motif in Industrial and Research Contexts

The 4,4'-methylenedianiline (MDA) structural motif is of significant industrial and research importance. wikipedia.org Industrially, MDA is primarily produced through the acid-catalyzed condensation of aniline and formaldehyde (B43269). chemicalbook.comgoogle.com

Industrial Applications:

Polymer Production: The vast majority of commercially produced MDA serves as a precursor to methylene diphenyl diisocyanate (MDI) through a reaction with phosgene (B1210022). chemicalbook.comwikipedia.org MDI is a key component in the manufacturing of polyurethanes, which are used in foams, elastomers, and coatings. wikipedia.orgosha.gov

Epoxy Resins: MDA is utilized as a curing agent, or hardener, for epoxy resins, creating cross-linked, three-dimensional networks that result in rigid and durable materials. moldex.comresearchgate.net

High-Performance Polymers: It is a monomer in the synthesis of high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. wikipedia.org

Other Uses: Lower quantities of MDA are used as an antioxidant in rubber and lubricating oils, a corrosion inhibitor for iron, and an intermediate in the production of dyes and elastomeric fibers like Spandex. nih.govosha.govmoldex.com

Research Applications:

Monomer Development: Research is ongoing to develop alternative monomers to MDA to maintain thermal and mechanical properties in materials like thermosetting epoxy resins while altering other characteristics. researchwithrowan.com

Catalysis: MDA can act as a bidentate ligand in the formation of metal-coordination complexes. wikipedia.org

Synthesis Intermediate: The hydrogenation of MDA produces 4,4'-diaminodicyclohexylmethane, another important monomer in polymer chemistry. chemicalbook.comwikipedia.org

Classification and Scope of N-Alkylated Methylenedianiline Analogues

N-alkylated methylenedianiline analogues are derivatives of methylenedianiline where one or both of the amino groups are substituted with alkyl groups. These compounds can be classified based on the nature and number of the alkyl substituents.

Mono-N-alkylation vs. Di-N-alkylation: Substitution can occur on one (mono) or both (di) of the nitrogen atoms.

Nature of the Alkyl Group: The properties of the analogue are influenced by the type of alkyl group (e.g., methyl, ethyl, isopropyl). For example, N-methylation is a common modification in many pharmaceutical compounds. nih.gov

The introduction of alkyl groups to the nitrogen atom has several effects:

Steric Hindrance: Larger alkyl groups, such as the isopropyl group in N-Isopropyl-4,4'-methylenedianiline, create more steric bulk around the nitrogen atom. This can hinder the approach of reactants and influence the regioselectivity of further reactions.

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and can affect the basicity and nucleophilicity of the amine. However, studies have shown that in certain aromatic substitution reactions, aniline can be more reactive than its N-alkylated counterpart, N-methylaniline. capes.gov.br

Solubility: Alkylation can alter the polarity of the molecule, thereby changing its solubility in various solvents.

The synthesis of N-alkylated anilines is a significant area of research, with methods including reactions with alcohols, which are considered environmentally benign as they produce only water as a byproduct. nih.govrsc.org The development of efficient catalysts for these N-alkylation reactions is a key focus. rsc.org

Table of Physicochemical Properties of N-Isopropyl-4,4'-methylenedianiline

| Property | Value |

|---|---|

| CAS Number | 10029-31-9 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Synonyms | Benzenamine, 4-((4-aminophenyl)methyl)-N-(1-methylethyl)- |

Data sourced from ChemicalBook chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

10029-31-9 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |

InChI |

InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |

InChI Key |

OYZBHMQKSAYWAI-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |

Other CAS No. |

10029-31-9 |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Methylenedianiline and Its Alkylated Derivatives

Established Industrial Synthesis of 4,4'-Methylenedianiline (B154101)

The primary industrial route to 4,4'-methylenedianiline is through the acid-catalyzed reaction of aniline (B41778) and formaldehyde (B43269). chemicalbook.comcdc.gov This process yields a mixture of diamine isomers and higher polymeric amines, from which the desired 4,4'-isomer is separated. chemicalbook.com

The condensation of aniline and formaldehyde in the presence of a strong acid, typically hydrochloric acid, is the cornerstone of industrial MDA production. chemicalbook.comyoutube.com The reaction proceeds by initially forming N,N'-diphenylmethylenediamine, often referred to as "aminal". researchgate.net This intermediate then undergoes an acid-catalyzed rearrangement to form the various isomers of methylenedianiline. researchgate.netgoogle.com The reaction is generally carried out by adding formaldehyde to a mixture of aniline and hydrochloric acid at temperatures between 60-80°C. researchgate.net A subsequent heating step, to around 100-160°C, is necessary to complete the rearrangement. researchgate.netgoogle.com

A critical aspect of this process is the molar ratio of the reactants. An excess of aniline is typically used to improve the yield of the diamine and to control the extent of polymerization. organic-chemistry.org

The synthesis of MDA from aniline and formaldehyde is a complex reaction system with several competing reactions. researchgate.net The reaction kinetics are influenced by factors such as temperature, catalyst concentration, and the molar ratio of aniline to formaldehyde. researchgate.net Thermodynamic analysis suggests that higher reaction temperatures can suppress the formation of byproducts, leading to a higher yield of MDA. researchgate.net An optimized molar ratio of aniline to formaldehyde is crucial; a ratio of 3:1 has been suggested to minimize byproducts and facilitate the separation of unreacted aniline. researchgate.net

The reaction mechanism is understood to proceed through several elementary steps, including the formation of N-hydroxymethyl aniline, its dehydration to an N-methylidene anilinium ion, which then reacts with another aniline molecule to form N-(p-aminobenzyl)aniline (PABA). chemicalbook.com The PABA intermediate then rearranges to form 4,4'-MDA. chemicalbook.com The rearrangement of PABA to 4,4'-MDA is considered a significantly slower step and is controlled by microkinetics. organic-chemistry.org

| Parameter | Optimal Condition/Range | Impact on Reaction |

| Aniline/Formaldehyde Molar Ratio | 3:1 to 6:1 | Higher ratios favor diamine formation over polyamines. organic-chemistry.orgresearchgate.net |

| Acid Catalyst (HCl) Concentration | Stoichiometric amounts relative to aniline | Essential for the rearrangement of the aminal intermediate. researchgate.net |

| Initial Condensation Temperature | 60-80 °C | Formation of the aminal intermediate. researchgate.net |

| Rearrangement Temperature | 100-160 °C | Drives the conversion of the intermediate to MDA isomers. researchgate.netgoogle.com |

| Reaction Time | Varies with temperature and catalyst | Sufficient time is needed for the completion of the rearrangement. youtube.com |

This table summarizes the key process parameters for the industrial synthesis of 4,4'-Methylenedianiline.

The condensation of aniline and formaldehyde produces a mixture of isomers, primarily 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA, along with polymethylene polyphenylamines (PMPA). google.com For many applications, particularly in the production of high-performance polymers, a high purity of the 4,4'-isomer is required. youtube.com The distribution of these isomers is a critical aspect of process control.

Controlling the isomer ratio is important for meeting market demands. google.com The 4,4'-isomer is the most abundant due to its greater stability. google.com The reaction conditions, especially temperature and the nature of the acid catalyst, play a significant role in determining the final isomer distribution. Purification of the crude product mixture is typically achieved through distillation and crystallization to isolate the desired 4,4'-MDA. chemicalbook.comyoutube.com Commercially available MDA often contains around 96% 4,4'-methylenedianiline, with the remainder being other isomers and trace amounts of aniline. chemicalbook.com

Advanced Catalytic Systems in Methylenedianiline Synthesis

To overcome the corrosive nature of mineral acids like HCl and the associated environmental issues of salt waste formation, research has focused on developing solid acid catalysts. researchgate.netchemicalbook.com

Zeolites have emerged as promising solid acid catalysts for MDA synthesis due to their strong Brønsted acidity, high thermal stability, and tunable porosity. researchgate.net Dealuminated Y-type zeolites have been shown to be effective catalysts, suppressing the formation of high condensates and isomers, thereby leading to a higher selectivity for 4,4'-MDA. The use of zeolites can also allow for the catalyst to be reused, offering economic advantages.

The reaction over zeolites is thought to proceed in two main steps: the decomposition of the aminal intermediate to N-benzylanilines, followed by the acid-catalyzed rearrangement of these intermediates to MDA. organic-chemistry.org The second step is often the rate-limiting one and can be influenced by the pore structure of the zeolite. organic-chemistry.org A patent describes a process for preparing 4,4'-methylenedianiline by reacting aniline and a methylenating agent in the presence of a dealuminized Y-type zeolite.

| Zeolite Type | Key Advantages | Reference |

| Dealuminated Y-type Zeolite | High selectivity for 4,4'-MDA, reusability. | |

| Mesoporous Dealuminated Y-type Zeolites | Favorable microkinetics for the rearrangement step. | organic-chemistry.org |

This table highlights some zeolite catalysts used in the synthesis of 4,4'-Methylenedianiline.

Ionic liquids (ILs), particularly SO₃H-functionalized ionic liquids (SFILs), have been investigated as novel green catalysts for the synthesis of 4,4'-MDA. These catalysts have shown excellent catalytic activity, which correlates with their acid strength. For instance, [HSO₃-bmim]CF₃SO₃ has been reported as an effective catalyst.

Under specific conditions (molar ratio of aniline to formaldehyde = 5, mass ratio of SImTf to formaldehyde = 3.5, reaction temperature of 80 °C, and reaction time of 8 h), a 79.4% yield and 87.9% selectivity for 4,4'-MDA have been achieved. A challenge with some ionic liquid catalysts is their deactivation, which can occur due to interactions with aniline. However, regeneration of the catalyst is possible.

Synthetic Routes to N-Alkylated Methylenedianilines

The introduction of alkyl groups onto the nitrogen atoms of 4,4'-methylenedianiline transforms its chemical properties, leading to derivatives with specific characteristics for various applications. The synthesis of N-alkylated methylenedianilines, including the N-isopropyl derivative, can be achieved through several routes.

Direct Alkylation Strategies

Direct alkylation of 4,4'-methylenedianiline (MDA) with an isopropylating agent, such as an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane), represents a straightforward approach to introduce the isopropyl group onto the nitrogen atoms. This type of reaction is a classic example of nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

However, a significant challenge in the direct alkylation of primary amines like MDA is the potential for over-alkylation. The initial product, the mono-N-isopropyl derivative, is a secondary amine and can compete with the starting primary amine for the alkylating agent, leading to the formation of di- and even tri-alkylated products. Controlling the reaction stoichiometry and conditions is crucial to favor the desired mono- or di-isopropylated product. The use of a base is often necessary to neutralize the hydrogen halide byproduct formed during the reaction.

While specific studies on the direct isopropylation of MDA are not extensively detailed in publicly available literature, general principles of N-alkylation of aromatic amines are well-established. nih.gov The reaction would likely be carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. The choice of solvent and base can significantly influence the reaction's selectivity and yield.

A related approach involves the N-methylation of MDA using dimethyl carbonate (DMC) in the presence of a NaY zeolite catalyst, which has been shown to produce 4,4'-methylenebis(N,N-dimethylaniline) in high yields. This demonstrates the feasibility of direct N-alkylation of MDA, although the specific conditions for isopropylation would need to be optimized.

Alternative Derivatization Pathways for Amine Functionality

Given the challenges of controlling direct alkylation, alternative derivatization methods offer more selective routes to N-alkylated amines.

Reductive Amination: A highly effective and widely used method for the synthesis of N-alkylated amines is reductive amination. researchgate.netgoogle.comgoogle.com This two-step, one-pot reaction involves the initial condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding secondary amine.

For the synthesis of N-isopropyl-4,4'-methylenedianiline, this would involve the reaction of MDA with acetone. The resulting imine (or di-imine) can then be reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of acetone, followed by dehydration to form the imine. The subsequent reduction of the C=N double bond by the hydride reagent yields the N-isopropyl group. Reductive amination is often preferred over direct alkylation due to its higher selectivity, milder reaction conditions, and the avoidance of over-alkylation issues. researchgate.net The synthesis of sterically hindered amines has been successfully achieved using direct reductive amination of ketones. nih.govrsc.orgconsensus.app

Formation of 4,4'-Methylenedianiline via Precursor Hydrolysis

An alternative conceptual pathway to N-isopropyl-4,4'-methylenedianiline involves the hydrolysis of its corresponding diisocyanate precursor, N-isopropyl-4,4'-methylene-bis(phenyl isocyanate). The hydrolysis of diisocyanates to their corresponding diamines is a known reaction, particularly in the context of the environmental fate and analysis of isocyanates. organic-chemistry.orgresearchgate.netacs.orgacs.org

The reaction involves the attack of water on the highly electrophilic isocyanate groups (-N=C=O), leading to the formation of an unstable carbamic acid intermediate. This intermediate then decarboxylates to yield the primary amine. This process would need to be carried out for both isocyanate groups on the molecule to fully form the diamine.

Chemical Reactivity and Derivatization Chemistry of Methylenedianiline Scaffolds

Amination and Amide Formation Reactions

The amine functionalities of N-Isopropyl-4,4'-methylenedianiline are nucleophilic and readily react with acylating agents to form amides. The reactivity of the primary amine is generally higher than that of the secondary N-isopropylamine due to lesser steric hindrance. libretexts.org This differential reactivity allows for a degree of selectivity in acylation reactions.

Synthesis of N,N'-Diaryl/Dialkyl Amide Compounds

The synthesis of N,N'-diaryl or N,N'-dialkyl amide derivatives of N-Isopropyl-4,4'-methylenedianiline can be achieved through reactions with appropriate acylating agents. Acyl chlorides and acid anhydrides are common reagents for this transformation. The reaction typically proceeds at room temperature or with gentle heating. lumenlearning.com Due to the presence of two different amine groups, a mixture of mono-acylated (at the primary amine), di-acylated, and potentially selectively acylated products at the secondary amine can be expected, depending on the stoichiometry of the reactants and the reaction conditions.

For instance, the reaction of a secondary amine with an acid chloride can lead to the formation of a tertiary amide. youtube.com In the context of N-Isopropyl-4,4'-methylenedianiline, reaction with an acyl chloride would be expected to yield the corresponding amide at either the primary or secondary nitrogen, or both.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| N-Isopropyl-4,4'-methylenedianiline | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-N'-isopropyl-4,4'-methylenedianiline | Aprotic solvent, room temperature |

| N-Isopropyl-4,4'-methylenedianiline | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | N-Acyl-N'-isopropyl-4,4'-methylenedianiline | Aprotic solvent, may require heating |

Reactions with Carboxylic Acids and Coupling Agents

Direct reaction of amines with carboxylic acids to form amides is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. libretexts.org In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. organic-chemistry.org This method is effective for both primary and secondary amines. libretexts.org

The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the DCC-mediated esterification and, by extension, amidation reactions, allowing them to proceed under mild conditions and often with higher yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Coupling Agent | Product Type | General Conditions |

| N-Isopropyl-4,4'-methylenedianiline | Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | N-Acyl-N'-isopropyl-4,4'-methylenedianiline | Anhydrous aprotic solvent (e.g., CH₂Cl₂), room temperature |

| N-Isopropyl-4,4'-methylenedianiline | Carboxylic Acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | N-Acyl-N'-isopropyl-4,4'-methylenedianiline | Aprotic solvent, often with an additive like HOBt |

Hydrogenation and Reduction Transformations

The aromatic rings of the methylenedianiline scaffold can be reduced to their corresponding cycloaliphatic structures through catalytic hydrogenation. The hydrogenation of 4,4'-methylenedianiline (B154101) (MDA) is an industrially relevant process that yields 4,4'-diaminodicyclohexylmethane, a monomer used in polymer chemistry. wikipedia.org This reaction is typically carried out using catalysts such as ruthenium or rhodium under elevated temperature and pressure.

It is anticipated that the N-isopropyl derivative would undergo a similar transformation. The reduction of the aromatic rings would convert N-Isopropyl-4,4'-methylenedianiline to N-isopropyl-4,4'-methylene-bis(cyclohexylamine). The precise conditions, such as temperature, pressure, and catalyst choice, would influence the stereochemistry of the resulting product, yielding a mixture of cis,cis-, cis,trans-, and trans,trans-isomers.

Furthermore, the reduction of a nitro group to an amine is a common synthetic route. For instance, the reduction of nitroarenes to anilines can be achieved through catalytic hydrogenation or with metals like iron or zinc. youtube.com While not directly applicable to the hydrogenation of the aromatic rings of N-Isopropyl-4,4'-methylenedianiline, this highlights a common reduction transformation in related aniline (B41778) chemistry.

Polymerization and Cross-linking Mechanisms

4,4'-Methylenedianiline (MDA) is a key building block in the polymer industry, primarily serving as a precursor to methylene (B1212753) diphenyl diisocyanate (MDI) and as a curing agent for epoxy resins. wikipedia.orgca.govnih.gov

Isocyanate Precursor Formation

The industrial synthesis of MDI involves the phosgenation of MDA. wikipedia.org This process converts the primary amine groups into highly reactive isocyanate groups. acs.org The resulting MDI is a crucial monomer for the production of polyurethanes. wikipedia.org

The synthesis of an isocyanate from the secondary amine of N-Isopropyl-4,4'-methylenedianiline via direct phosgenation is less straightforward. While primary amines readily react with phosgene (B1210022) to form carbamoyl (B1232498) chlorides which then eliminate HCl to give isocyanates, the reactivity of secondary amines can be different. However, non-phosgene routes to isocyanates are also being explored, such as the thermal decomposition of carbamates, which can be formed from amines and carbon dioxide derivatives. acs.orgscholaris.ca An electron-donating group on the amine, such as an alkyl group, can influence the stability of the carbamic acid intermediate in such reactions. scholaris.ca

Epoxy Resin Curing Reactions

N-Isopropyl-4,4'-methylenedianiline, a derivative of 4,4'-methylenedianiline (MDA), functions as a curing agent for epoxy resins. The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin monomers, leading to a highly cross-linked, three-dimensional thermoset polymer network. polymerinnovationblog.comsystemthree.comyoutube.com The reactivity of the amine groups is central to the curing kinetics and the final properties of the cured material. nih.gov

The fundamental reaction mechanism is an SN2 type nucleophilic attack where the nitrogen atom of the amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. polymerinnovationblog.com This attack leads to the opening of the strained epoxide ring and the formation of a 2-substituted alcohol. polymerinnovationblog.com The molecule N-Isopropyl-4,4'-methylenedianiline possesses two distinct amine functionalities: a primary aromatic amine (-NH₂) and a secondary aromatic amine (-NH-isopropyl). This structural asymmetry results in different reaction rates and behaviors for each end of the molecule.

The primary amine group is expected to react readily with the epoxy group. However, the secondary amine, substituted with a bulky isopropyl group, exhibits significantly reduced reactivity due to steric hindrance. This steric shielding makes it more difficult for the nitrogen's lone pair of electrons to access the electrophilic carbon of the epoxide ring. acs.org Consequently, the curing process can be seen as a multi-stage event. Initially, the more reactive primary amine groups will react, leading to chain extension. The reaction of the sterically hindered secondary amines requires more forcing conditions, such as higher temperatures, to proceed and contribute to the final cross-linked network. nih.gov This difference in reactivity can be leveraged to control the curing profile and the final network architecture of the epoxy resin.

Table 1: Comparison of Amine Reactivity in Epoxy Curing

| Amine Type | General Reactivity | Steric Hindrance | Influence on Curing |

| Primary Aliphatic | High | Low | Fast curing, often at room temperature. nih.gov |

| Primary Aromatic | Moderate | Low to Moderate | Slower curing than aliphatics, often requires heat. |

| Secondary Aliphatic | Moderate to Low | Moderate | Slower than primary amines. |

| Secondary Aromatic (N-Isopropyl) | Low | High | Significantly slower reaction, requires elevated temperatures. |

Polyimide and Polyamide Chain Propagation

In the synthesis of polyimides and polyamides, diamines are crucial monomers that react with dianhydrides or diacid chlorides, respectively, to form the polymer backbone. The suitability of N-Isopropyl-4,4'-methylenedianiline for these polymerization reactions is dictated by the reactivity of its amine groups in the context of polycondensation.

Polyimide Synthesis: Polyimides are typically synthesized via a two-step process. vt.edu The first step involves the reaction of a diamine with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edunih.gov The second step is the cyclization of the poly(amic acid) to the final polyimide, usually through thermal or chemical imidization. nih.gov The rate of the initial reaction depends on the nucleophilicity of the diamine's amino groups. vt.edu

For N-Isopropyl-4,4'-methylenedianiline, the primary amine group can readily participate in the formation of the poly(amic acid) by attacking the carbonyl carbon of the dianhydride. vt.edu However, the secondary N-isopropyl amine group is sterically hindered and significantly less nucleophilic. It is unlikely to react under standard polymerization conditions. This differential reactivity means that N-Isopropyl-4,4'-methylenedianiline would likely act as a monofunctional monomer in practice, leading to chain termination rather than propagation. This would result in low molecular weight oligomers capped with an unreactive N-isopropyl aniline group. To achieve a high molecular weight polymer, both amine groups must be able to react and propagate the polymer chain. Therefore, N-Isopropyl-4,4'-methylenedianiline is not an ideal candidate as the sole diamine monomer for creating high-performance, linear polyimides. However, it could potentially be used as a comonomer to control molecular weight or to introduce specific end-group functionalities.

Polyamide Synthesis: Polyamide synthesis involves the reaction of a diamine with a diacid chloride or dicarboxylic acid. Similar to polyimide synthesis, this is a step-growth polymerization where the nucleophilic amine groups attack the electrophilic carbonyl carbon of the acid derivative. The same issue of differential reactivity arises. The primary amine can form an amide linkage, but the sterically encumbered secondary amine will react much more slowly, if at all. This would hinder the formation of high molecular weight polyamides. Research on N-methylol polyamides has shown that substitution on the amide nitrogen can alter properties like melting point and tensile strength, but this modification is typically performed post-polymerization. rsc.org

The introduction of bulky substituents on the diamine monomer is a known strategy to produce more soluble and processable polyimides, but these substitutions are typically on the aromatic backbone, not directly on the nitrogen atom, to maintain the reactivity of the amine groups for polymerization. titech.ac.jprsc.org

Table 2: Potential Dianhydrides for Polyimide Synthesis

| Dianhydride Name | Abbreviation | Structural Features |

| Pyromellitic dianhydride | PMDA | Rigid, aromatic |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Contains flexible, fluorine-containing groups. koreascience.kr |

| 4,4'-Oxydiphthalic anhydride | ODPA | Contains a flexible ether linkage. mdpi.com |

| Biphenyltetracarboxylic dianhydride | BPDA | Rigid, biphenyl (B1667301) structure. mdpi.com |

Coordination Chemistry: Ligand Formation with Transition Metals

The field of coordination chemistry involves the formation of complexes between a central metal ion (a Lewis acid) and one or more surrounding molecules or ions, known as ligands (Lewis bases). libretexts.org N-Isopropyl-4,4'-methylenedianiline, with its two nitrogen atoms possessing lone pairs of electrons, has the potential to act as a ligand for transition metals.

The nitrogen atoms in both the primary and secondary amine groups can donate their electron pairs to form coordinate covalent bonds with a metal center. unizin.org The molecule could potentially act as a bidentate ligand, where both nitrogen atoms coordinate to the same metal ion, forming a chelate ring. The formation of a chelate is often thermodynamically favorable. unizin.org However, the large distance and flexibility imparted by the central methylene bridge (-CH₂-) would result in a large, and potentially strained, chelate ring.

Alternatively, the molecule can act as a monodentate ligand, with only one of the nitrogen atoms coordinating to a metal ion. Given the steric bulk of the isopropyl group, it is likely that the primary amine would be the preferred coordination site. The N-isopropyl group would sterically hinder the approach of the secondary amine nitrogen to the metal center. Furthermore, the molecule could act as a bridging ligand, where each nitrogen atom coordinates to a different metal ion, leading to the formation of polynuclear complexes or coordination polymers.

The coordination geometry of the resulting metal complex would be influenced by several factors, including the identity and oxidation state of the metal, the coordination number, and the steric demands of the ligand itself. libretexts.org For example, four-coordinate complexes typically adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are most often octahedral. libretexts.orgunizin.org The bulky nature of the N-isopropyl group would likely play a significant role in determining the final structure of any coordination compound formed. The study of transition metal complexes with ligands derived from 4-aminoantipyrine, which also contains an amine functionality, highlights the rich coordination chemistry possible with such substrates. nih.gov

Applications in Advanced Materials Science and Polymer Engineering

Role as a Cross-linking Agent in Thermosetting Systems

The primary function of diamines like N-Isopropyl-4,4'-methylenedianiline in thermosetting systems such as epoxies and polyimides is to act as a cross-linking agent. oecd.orgresearchgate.net During the curing process, the two amine groups on the molecule can react with functional groups on two different polymer chains (or monomers, such as a di-epoxide), effectively creating a "link" or "bridge" between them. As this process continues, a vast, three-dimensional network is formed, which is responsible for the rigid, infusible, and insoluble nature of thermoset materials.

Inclusion in Functionalized Polymer Architectures

The unique, asymmetrical structure of N-Isopropyl-4,4'-methylenedianiline makes it a candidate for creating specialized and functionalized polymer architectures. Unlike the symmetric 4,4'-methylenedianiline (B154101), which has two identical primary amine groups, N-Isopropyl-4,4'-methylenedianiline has one primary and one secondary amine.

This difference allows for selective chemical reactions. For instance, a synthetic pathway could be designed to react only the primary amine, leaving the secondary amine untouched. This would allow the molecule to be incorporated at the end of a polymer chain, acting as a "capping" agent, or to be attached as a side group, creating a pendant functionality. Subsequently, the remaining secondary amine could be used in a later reaction step, perhaps to graft another polymer chain onto the first or to initiate a cross-linking reaction. This level of control is crucial for designing complex polymer structures such as block copolymers, star polymers, or functionalized oligomers that can later be cured into a thermoset. google.com

Applications as Antioxidants and Corrosion Inhibitors in Material Systems

Aromatic amines are well-known for their ability to function as antioxidants and corrosion inhibitors. 4,4'-Methylenedianiline itself is used for these purposes in applications such as rubber and lubricating oils. nih.govca.govchemicalbook.com The mechanism of action typically involves the amine group's ability to scavenge free radicals, which are responsible for oxidative degradation of materials.

N-Isopropyl-4,4'-methylenedianiline, as an aromatic amine, is expected to retain these properties. The nitrogen atom's lone pair of electrons is key to this function. Furthermore, the isopropyl group is an electron-donating group, which can increase the electron density on the aromatic rings and the nitrogen atoms. This enhanced electron density can improve the molecule's ability to neutralize acidic species or interact with metal surfaces to form a protective film, thereby inhibiting corrosion. mdpi.com Schiff bases, which are formed from primary amines and aldehydes, are another class of compounds derived from amines that are highly effective as corrosion inhibitors due to the presence of the imine group and electronegative atoms. mdpi.com

Environmental Behavior and Transformation of 4,4 Methylenedianiline

Environmental Distribution and Fate in Diverse Media

Due to its low vapor pressure, 4,4'-methylenedianiline (B154101) is expected to exist predominantly in the atmosphere as particulate matter or adsorbed onto other aerosol particles. cdc.gov This particulate matter is then subject to removal from the atmosphere through wet and dry deposition, such as scavenging by rain and snow. cdc.gov

A minor fraction of MDA may exist in the vapor phase. This vapor-phase MDA is susceptible to rapid degradation through reaction with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for this reaction is approximately 1.6 hours, indicating that it is not a persistent compound in the vapor phase. cdc.gov This short atmospheric half-life makes the long-range transport of MDA non-critical. nih.govresearchgate.net However, little is known about the reaction mechanisms or degradation products formed from the heterogeneous reaction of particulate-phase MDA with atmospheric radicals. cdc.gov

In aquatic environments, the behavior of 4,4'-methylenedianiline is largely governed by its interaction with organic materials. As a primary aromatic amine, MDA can covalently and irreversibly bind to humic substances commonly found in most natural waters. cdc.govoecd.org This strong binding means that MDA will be predominantly found associated with suspended solids and sediment rather than dissolved in the water column. cdc.gov Its potential for volatilization from water is considered negligible due to a very low estimated Henry's Law constant. cdc.gov

Furthermore, the bioconcentration potential of MDA in aquatic organisms is low. cdc.govoecd.org A study involving carp (B13450389) in a model river system containing MDI, which degrades to MDA, found no detectable levels of either compound in the fish, suggesting it does not bioaccumulate. cdc.gov The primary degradation process for MDA in water is biodegradation. cdc.gov

Similar to its behavior in water, 4,4'-methylenedianiline partitions strongly to soil and sediment upon release to the terrestrial environment. cdc.gov This is a result of its low vapor pressure and, more significantly, its ability to form covalent bonds with the humic substances present in soil organic matter. cdc.govoecd.orgoup.com This strong binding significantly retards its mobility, resulting in low leachability in most soil types. cdc.gov

The adsorption of MDA to soil is a complex, two-step process. oup.com It begins with a rapid physical partitioning of the compound from the aqueous phase to the soil's organic matter, followed by a slower, time-dependent chemical reaction where the adsorbed MDA forms covalent bonds with reactive sites within the organic matter. oup.com This chemical binding is substantial; one study found that after seven days, 83-89% of the MDA adsorbed to various soils was no longer extractable, indicating it had become a non-extractable residue (NER). oup.com This process leads to an increase in the organic carbon-normalized partition coefficient (Koc) over time, with log Koc values expected to exceed 3.5 under steady-state conditions for most soils. oup.com

Biotic and Abiotic Degradation Processes

4,4'-methylenedianiline is subject to degradation by both non-living (abiotic) and living (biotic) processes in the environment. The most significant of these are photolysis and microbial degradation. oecd.org

Photolysis, or degradation by light, is considered a major transformation pathway for 4,4'-methylenedianiline in the hydrosphere. oecd.org The estimated half-life for photolysis in surface waters ranges from 4 to 190 days. oecd.org This process involves photochemical oxidation, which can lead to the formation of various transformation products, such as diamino-benzophenone or polymerized amino species. oup.com

Biodegradation is a primary mechanism for the removal of 4,4'-methylenedianiline from water and soil. cdc.gov However, studies on its biodegradability have produced varied results. nih.govresearchgate.net In some standard tests, MDA is not considered readily biodegradable, while in others, it shows inherent biodegradability. oecd.orgnih.govresearchgate.net This discrepancy appears to be heavily influenced by the microbial population used for testing; inoculum that has been previously adapted to MDA shows significantly better degradation performance. cdc.govnih.govresearchgate.net

In soil, an initial phase of rapid mineralization can occur, but this process tends to slow down within a few days due to the competing process of strong chemical absorption and binding to soil organic matter. nih.govresearchgate.net Under aerobic conditions, the biodegradation of MDA can involve the oxidation of its nitrogen components to ammonia (B1221849) and ultimately to nitrate. cdc.gov Biodegradation is significantly slower under anaerobic conditions, where mineralization is poor. nih.govresearchgate.net The reaction product of MDA with humic acids is only poorly biodegraded, which may lead to its accumulation in sediments. oecd.org

While biodegradation is established as a key fate process, the specific microbial metabolites formed during the breakdown of 4,4'-methylenedianiline are not well-defined and represent an area that requires further research. nih.gov

Chemically Induced Environmental Interactions

The environmental interactions of 4,4'-methylenedianiline (MDA) are significantly influenced by its chemical structure, particularly the presence of aromatic amine groups. These reactive sites facilitate several key interactions in various environmental compartments.

In soil and aquatic environments, MDA exhibits a strong tendency to interact with organic matter. It covalently binds with humic materials, which are complex organic compounds found in soil and water. cdc.gov This process, known as chemisorption, is a critical factor in its environmental fate, as the resulting bound residues are significantly less mobile and bioavailable. oecd.orgnih.gov The reaction with humic acids can lead to the accumulation of these transformed products in sediments. oecd.org Unless the soil or sediment environments are highly reduced, this irreversible chemisorption is a dominant process. nih.gov

In the atmosphere, the small fraction of MDA that exists in the vapor phase is subject to rapid degradation. cdc.gov The primary transformation pathway is the reaction with photochemically produced hydroxyl radicals (•OH). cdc.govnih.gov This reaction is estimated to be a significant removal mechanism for vapor-phase MDA. cdc.gov When left in an open container, MDA slowly turns brown due to chemical reactions with components in the air, indicating its reactivity. cdc.goviiab.me It is also known to react violently with strong oxidants. chemicalbook.com

Assessment of Environmental Persistence and Mobility

The persistence and mobility of MDA in the environment are dictated by a combination of its physical-chemical properties and its susceptibility to various degradation processes.

Persistence:

The persistence of MDA varies considerably across different environmental media. In the atmosphere, its vapor phase is not persistent, with an estimated half-life of about 1.6 to 12.8 hours due to reaction with hydroxyl radicals. cdc.govoecd.org However, most atmospheric MDA is expected to exist as particulate matter or adsorbed to other particles, which are removed through dry deposition and precipitation. cdc.gov

In aquatic and terrestrial systems, biodegradation is the primary degradation pathway. cdc.gov However, the rate of biodegradation can be inconsistent. Some studies show MDA is not readily biodegradable, while others, particularly those using an adapted inoculum, find that it is. nih.gov The history and composition of the microbial population play a crucial role in its degradation. nih.gov In soil, an initial rapid mineralization phase is often followed by a slower degradation rate due to the competing process of chemical absorption to organic matter. nih.gov Under anaerobic conditions, such as in deeper soils and sediments, mineralization is poor, leading to greater persistence. cdc.govnih.gov Photolysis is also considered a probable major transformation pathway in the hydrosphere. oecd.org

Table 1: Estimated Biodegradation Half-life of 4,4'-Methylenedianiline (MDA)

| Environmental Compartment | Condition | Estimated Half-life |

| Atmosphere (Vapor Phase) | Reaction with Hydroxyl Radicals | 1.6 hours cdc.gov |

| Surface Water | Aerobic Biodegradation | 1 - 7 days cdc.gov |

| Groundwater | Aerobic Biodegradation | 2 - 14 days cdc.gov |

| Soil | Aerobic Biodegradation | 1 - 7 days cdc.gov |

| Sediment/Soil | Anaerobic Biodegradation | 4 - 28 days cdc.gov |

Mobility:

The mobility of MDA in the environment is generally considered low. Its low estimated vapor pressure means it is not expected to be volatile from water or soil surfaces. oecd.orgnih.gov

In water, MDA is expected to partition to suspended solids and sediment due to its tendency to bind with humic substances. cdc.gov Similarly, in soil, the strong binding to organic matter significantly retards its mobility, resulting in low leachability in most soil types. cdc.govnih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) has been measured at 3800 and 5680 in anaerobic and aerobic soils, respectively, indicating high affinity for soil and low mobility. fachoekotoxikologie.de However, in soils lacking humic material, it may be more prone to leaching. nih.gov While MDA itself has a low potential for bioaccumulation in fish, the reaction products formed with humic substances may accumulate in sediment-dwelling organisms. oecd.org

Table 2: Environmental Mobility Indicators for 4,4'-Methylenedianiline (MDA)

| Parameter | Value | Implication for Mobility |

| Log Kow | 1.59 oecd.org | Low potential for bioaccumulation in lipids. |

| Vapor Pressure | 2.15 x 10⁻⁷ mm Hg (at 25°C) cdc.gov | Low volatility from water/soil. |

| Water Solubility | 1.25 g/L oecd.org | Slightly soluble. nih.gov |

| Soil Adsorption Coefficient (Koc) | 3800 - 5680 fachoekotoxikologie.de | Low mobility in soil. |

Advanced Analytical and Spectroscopic Characterization of Methylenedianilines

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of methylenedianilines, enabling the separation of the target analyte from complex mixtures and its subsequent quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools employed for this, often requiring specific detection methods and sample preparation strategies to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of N-Isopropyl-4,4'-methylenedianiline due to the compound's low volatility. The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

For the related compound 4,4'-methylenedianiline (B154101) (MDA), reversed-phase HPLC is commonly used. nih.gov A method developed by the National Institute for Occupational Safety and Health (NIOSH) for MDA utilizes series detection with both ultraviolet (UV) and electrochemical (EC) detectors, a strategy that enhances the reliability and selectivity of the analysis. cdc.gov The UV detector is typically set at a wavelength around 245 nm to monitor the aromatic chromophore. cdc.gov The electrochemical detector, equipped with a glassy carbon electrode, operates in the oxidative mode at a potential of +0.75 to +0.85 V, providing high sensitivity for the easily oxidizable amine functional groups. nih.govcdc.gov

This dual-detection approach allows for a wide measurement range. cdc.gov An analytical procedure using both UV and electrochemical detection was successfully developed to determine MDA and its acetylated metabolites in urine samples at the micrograms per liter level. nih.gov For N-Isopropyl-4,4'-methylenedianiline, similar HPLC conditions would be applicable, with the N-isopropyl group potentially causing a slight shift in retention time compared to the parent MDA. The combination of UV and electrochemical detection provides a robust and sensitive method for quantification.

Table 1: Typical HPLC Parameters for the Analysis of Methylenedianilines

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | 0.1 N Sodium Acetate (B1210297) in 30% Acetonitrile / 70% Water cdc.gov |

| Flow Rate | 1 to 2 L/min cdc.gov |

| UV Detector Wavelength | 245 nm cdc.gov |

| Electrochemical Detector | Glassy Carbon Electrode, +0.75 to +0.85V (oxidative mode) cdc.gov |

| Internal Standard | 4,4'-Ethylenedianiline nih.gov |

Gas Chromatography (GC) with Electron Capture Detection

Gas Chromatography (GC) is another powerful technique for the analysis of methylenedianilines, though it typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds. youtube.com In GC analysis, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column.

For the parent compound MDA, GC methods often employ an Electron Capture Detector (ECD). analytice.comosha.gov The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. Therefore, to make MDA and its derivatives detectable by ECD, they must first be derivatized with a halogen-containing reagent. osha.gov A common approach involves derivatizing MDA with heptafluorobutyric acid anhydride (B1165640) (HFAA) or pentafluoropropionic anhydride (PFPA). osha.govnih.gov The resulting fluorinated derivative is highly responsive to the ECD, allowing for very low detection limits, in the range of parts-per-trillion (ppt). osha.gov

This approach would be directly applicable to N-Isopropyl-4,4'-methylenedianiline. The secondary amine group would also react with the derivatizing agent, yielding a stable, volatile, and highly detectable derivative suitable for GC-ECD analysis.

Table 2: GC-ECD Parameters for the Analysis of Derivatized Methylenedianilines (based on OSHA Method 57 for MDA)

| Parameter | Setting |

|---|---|

| Column | 6-ft x 2-mm ID glass, 3% OV-101 on 100/120 Gas Chrom Q osha.gov |

| Injector Temperature | Not specified, but must ensure volatilization of the derivative |

| Detector | Electron Capture Detector (ECD), Ni-63 osha.gov |

| Carrier Gas | Nitrogen or Argon/Methane |

| Derivatizing Agent | Heptafluorobutyric acid anhydride (HFAA) osha.gov |

Strategies for Derivatization in Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. youtube.com For the chromatographic analysis of N-Isopropyl-4,4'-methylenedianiline, derivatization is particularly crucial for GC but can also be used in HPLC to enhance detection. cdc.govosha.gov

The primary goals of derivatization for this compound are:

To Increase Volatility: The amine groups in N-Isopropyl-4,4'-methylenedianiline make it a polar compound with a high boiling point. Converting the N-H groups to less polar derivatives, such as esters or silyl (B83357) ethers, increases its vapor pressure, making it suitable for GC analysis. youtube.com

To Improve Thermal Stability: Aromatic amines can be susceptible to degradation at the high temperatures used in GC injectors and columns. Derivatization can create a more stable molecule that can withstand these conditions without decomposing. youtube.com

To Enhance Detectability: As mentioned, derivatization with halogenated anhydrides (e.g., HFAA, PFPA) introduces electronegative atoms, making the molecule highly sensitive to an Electron Capture Detector (ECD). osha.govnih.gov Other reagents, like 3,5-dinitrobenzoyl chloride, can be used to introduce chromophores that enhance UV detection in HPLC. sci-hub.se

Common derivatization strategies for aromatic amines like N-Isopropyl-4,4'-methylenedianiline include:

Acylation: Reaction with anhydrides like acetic anhydride, pentafluoropropionic anhydride (PFPA), or heptafluorobutyric acid anhydride (HFAA). cdc.govosha.govnih.gov This replaces the active hydrogen on the nitrogen atom with an acyl group.

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com

Alkylation: Introduction of an alkyl group, though less common for this specific application.

The choice of derivatization reagent depends on the analytical method (GC or HPLC) and the detector being used. youtube.com

Molecular Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-Isopropyl-4,4'-methylenedianiline. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the compound's chemical environment, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of N-Isopropyl-4,4'-methylenedianiline, one would expect to see distinct signals for each type of proton. The aromatic protons would appear as a complex set of multiplets in the range of δ 6.5-7.5 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.0 ppm. The isopropyl group would show a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The primary amine (-NH₂) and secondary amine (-NH-) protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For N-Isopropyl-4,4'-methylenedianiline, distinct signals would be observed for the aromatic carbons, with the carbons directly attached to the nitrogen atoms appearing at different chemical shifts due to the different electronic effects of the -NH₂ and -NH-isopropyl groups. The methylene bridge carbon would have a characteristic signal. The isopropyl group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons. Based on data for the parent 4,4'-methylenedianiline, the aromatic carbons resonate between approximately δ 115 and 145 ppm, and the methylene carbon appears around δ 40 ppm. chemicalbook.com The addition of the isopropyl group would introduce signals for the methine and methyl carbons, typically in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Isopropyl-4,4'-methylenedianiline

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 (m) | 115 - 130 |

| Aromatic C-N | - | 140 - 150 |

| Methylene (-CH₂-) | ~3.9 (s) | ~40 |

| Isopropyl (-CH) | Septet | ~45-50 |

| Isopropyl (-CH₃) | Doublet | ~20-25 |

| Amine (-NH₂/-NH-) | Broad singlet (variable) | - |

(Note: Predicted values are estimates based on the parent compound and related structures. Actual values may vary.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Isopropyl-4,4'-methylenedianiline would be characterized by several key absorption bands.

N-H Stretching: The primary amine (-NH₂) group will show a pair of bands around 3300-3500 cm⁻¹, while the secondary amine (-NH-) will show a single, sharper band in the same region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and isopropyl groups appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the region of 1500-1600 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration for the primary amine is found around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for aromatic amines are observed in the 1250-1360 cm⁻¹ range.

A comparative study of 4,4'-methylenedianiline (MDA) and related molecules confirmed these characteristic vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-Isopropyl-4,4'-methylenedianiline contains two aniline (B41778) chromophores linked by a methylene group. The aniline chromophore typically exhibits two absorption bands: an intense band around 230-240 nm (the E2-band) and a lower intensity band around 280-290 nm (the B-band), both arising from π→π* transitions in the benzene (B151609) ring. For analysis, a wavelength of around 245 nm is often selected, as it corresponds to a strong absorbance peak suitable for quantitative measurements in HPLC-UV detection. cdc.gov The presence of the N-isopropyl group, an auxochrome, is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to the unsubstituted MDA.

Table 4: Summary of Spectroscopic Data for N-Isopropyl-4,4'-methylenedianiline

| Spectroscopic Technique | Characteristic Features |

|---|---|

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹), C-N stretch (~1250-1360 cm⁻¹) |

| UV-Vis Spectroscopy | Strong absorption maximum (λ_max) around 240-250 nm; weaker absorption band around 285-295 nm. |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Specific mass spectrometry data, including detailed fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), for N-Isopropyl-4,4'-methylenedianiline is not available in the reviewed literature. For related compounds like 4,4'-methylenedianiline (MDA), mass spectrometry is a crucial tool for structural confirmation and trace analysis. For instance, liquid chromatography coupled with mass spectrometry (LC/MS) is used for the detection of trace levels of MDA. massbank.eu In ESI, MDA typically forms a protonated molecule [M+H]⁺. nih.gov The molecular weight of N-Isopropyl-4,4'-methylenedianiline is 240.34 g/mol . chemicalbook.com Hypothetically, its mass spectrum would show a molecular ion peak corresponding to this weight, and fragmentation would likely involve cleavage at the methylene bridge and loss of the isopropyl group. However, without experimental data, this remains speculative.

X-ray Crystallography for Solid-State Structure Determination

There are no publicly accessible crystallographic studies providing the solid-state structure of N-Isopropyl-4,4'-methylenedianiline. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. nih.govresearchgate.net For the parent compound, 4,4'-methylenedianiline, crystallographic studies have been performed, revealing details about its hydrogen-bonded structure. cdc.gov Such an analysis for the N-isopropyl derivative would be invaluable for understanding how the bulky isopropyl group influences the molecular conformation and intermolecular interactions in the solid state, but this information is not currently available.

Thermal Analysis Techniques for Material Characterization

While some basic thermal data, such as a boiling point of 408.2°C and a flash point of 237.3°C, are reported for N-Isopropyl-4,4'-methylenedianiline, comprehensive thermal analysis data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not available in the public domain. TGA would provide information on the thermal stability and decomposition profile of the compound, while DSC could identify melting points, glass transitions, and other phase changes. nih.gov For the related 4,4'-methylenedianiline, thermal decomposition studies have been conducted, which are important for understanding its behavior in various applications, particularly in the synthesis of polymers. researchgate.net Without similar studies on the N-isopropyl derivative, a detailed characterization of its thermal properties is not possible.

Theoretical and Computational Chemistry of Methylenedianiline Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of methylenedianiline systems. These methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical behavior.

Studies on 4,4'-MDA have provided a detailed picture of its electronic structure. The molecule consists of two aniline (B41778) rings linked by a methylene (B1212753) bridge. The nitrogen atoms of the amino groups possess lone pairs of electrons, making them nucleophilic centers and primary sites for electrophilic attack. The aromatic rings are electron-rich, susceptible to electrophilic substitution. The reactivity of MDA is central to its primary application as a precursor to methylene diphenyl diisocyanate (MDI), a key component in polyurethane production. wikipedia.org

The introduction of an N-isopropyl group to one of the aniline moieties is expected to modulate this electronic structure. The isopropyl group is an electron-donating group (EDG) through induction. This effect would increase the electron density on the substituted nitrogen atom, thereby enhancing its nucleophilicity compared to the unsubstituted nitrogen in the same molecule and compared to the nitrogens in the parent 4,4'-MDA. This increased nucleophilicity would likely make the N-isopropyl-substituted amino group more reactive towards electrophiles. Conversely, the steric bulk of the isopropyl group could hinder the approach of reactants, introducing a regioselective element to its reactions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has been instrumental in mapping the complex reaction pathways for the synthesis of MDA from aniline and formaldehyde (B43269) in an acidic medium. researchgate.netnih.gov These studies have identified key intermediates and the transition states that connect them, providing a molecular-level understanding of the process.

The formation of 4,4'-MDA is not a simple, single-step reaction. An ab initio investigation using the G3MP2B3 composite quantum chemical method has proposed a detailed molecular mechanism involving eight consecutive elementary steps. nih.gov The reaction initiates with the formation of various intermediates, including N-(p-aminobenzyl)aniline (PABA). A critical step in the mechanism is the dissociation of protonated PABA (PABAH+) into aniline and a 4-methylidenecyclohexa-2,5-diene-1-iminium ion (MCH+). nih.gov This step has a significant activation energy of 104.0 kJ/mol. nih.gov

The subsequent reaction involves the addition of an aniline molecule to the MCH+ intermediate to form the final protonated 4,4'-MDA (4,4'-MDAH+). The transition state for this C-C bond formation (TS6) has been characterized and is crucial for understanding the regioselectivity of the reaction, leading primarily to the 4,4' isomer, which is the most stable. researchgate.netnih.gov Computational analysis also helps explain the formation of other isomers, such as 2,4'-MDA, through competing pathways involving different transition states. nih.gov

| Reaction Step/Species | Description | Relative Energy (ΔE₀) (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|---|

| PABAH⁺ | Protonated N-(p-aminobenzyl)aniline | -210.0 | - |

| TS5 | Transition state for PABAH⁺ dissociation | -106.0 | 104.0 |

| IM5H⁺ | Complex of MCH⁺ and Aniline | -126.5 | - |

| TS6 | Transition state for 4,4'-MDAH⁺ formation | -104.8 | 21.7 |

| 4,4'-MDAH⁺ | Protonated 4,4'-Methylenedianiline (B154101) | -254.8 | - |

For N-Isopropyl-4,4'-methylenedianiline, the reaction mechanism would be altered. If N-isopropylaniline were used as a starting material, its modified reactivity due to electronic and steric factors would influence the rates and pathways of the condensation reaction. The bulky isopropyl group on the nitrogen could disfavor certain reaction pathways, potentially altering the final isomer distribution compared to the synthesis using unsubstituted aniline.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like methylenedianilines. These simulations model the atomic motions over time, revealing the preferred shapes and orientations of the molecule.

Application of Density Functional Theory (DFT) in Predicting Chemical Behavior

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying a wide range of molecular properties due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate the electronic structure, which is the foundation for predicting various aspects of chemical behavior.

In the context of methylenedianiline systems, DFT has been applied successfully to:

Determine Molecular Structure: DFT calculations are used to optimize the geometries of different MDA isomers (e.g., 2,2'-, 2,4'-, and 4,4'-MDA) and their various conformers, providing accurate bond lengths and angles. nih.gov

Elucidate Reaction Mechanisms: As part of composite methods like G3MP2B3, DFT is used to calculate the energies of reactants, products, intermediates, and transition states, which is essential for mapping reaction pathways and understanding kinetics, as seen in the synthesis of MDA. researchgate.netnih.gov

Predict Spectroscopic Properties: DFT can predict properties like infrared spectra and NMR chemical shifts, which are invaluable for identifying and characterizing molecules.

Analyze Reactivity: DFT-based descriptors such as frontier molecular orbital (HOMO/LUMO) energies, electrostatic potential maps, and atomic charges are used to predict the most likely sites for chemical reactions.

For N-Isopropyl-4,4'-methylenedianiline, DFT could be employed to precisely quantify the impact of the isopropyl substituent. For example, DFT calculations could provide quantitative data on how the electron-donating nature of the isopropyl group alters the charge on the nitrogen atom and the energies of the frontier orbitals. It could also be used to calculate the energy differences between various conformers, providing a detailed map of the molecule's potential energy surface and predicting the most stable conformations. Such studies, while not yet published, would be crucial for designing new catalysts or understanding the behavior of this specific derivative in polymer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.